![molecular formula C9H12O2 B1397785 2-(tert-Butyl)-4H-pyran-4-one CAS No. 74628-14-1](/img/structure/B1397785.png)
2-(tert-Butyl)-4H-pyran-4-one
Overview
Description
Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which is a carbon atom bonded to three other carbon atoms . They are known for their steric bulk, which can influence their chemical behavior .
Synthesis Analysis
The synthesis of tert-butyl compounds often involves the reaction of an appropriate precursor with isobutene or a related compound . For example, 2-tert-butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene .Molecular Structure Analysis
The molecular structure of a tert-butyl compound can be determined using various analytical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Tert-butyl compounds can participate in a variety of chemical reactions. For example, tert-butyl alcohol can undergo dehydration to form isobutylene .Physical And Chemical Properties Analysis
Tert-butyl compounds generally have unique physical and chemical properties due to the steric bulk of the tert-butyl group. For example, 2-tert-butylphenol is a colorless oil that dissolves in basic water .Scientific Research Applications
Synthesis of Organic Compounds
2-(tert-Butyl)-4H-pyran-4-one serves as a precursor in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the creation of novel molecules with potential applications in medicinal chemistry and materials science .
Biological Evaluation
The compound’s derivatives have been studied for their biological activities. For instance, they have been evaluated for antibacterial and antifungal properties, which could be beneficial in developing new antimicrobial agents .
Catalysis
In the field of catalysis, 2-(tert-Butyl)-4H-pyran-4-one-related structures have been used to improve the efficiency of chemical reactions. This includes the alkylation of p-cresol with tert-butyl alcohol, which is significant for industrial applications .
Drug Discovery
The flexibility and modifiability of the pyran ring in 2-(tert-Butyl)-4H-pyran-4-one make it a valuable component in drug discovery. It can enhance interactions with biological macromolecules, which is crucial for the development of new pharmaceuticals .
Material Science
This compound can also contribute to material science, particularly in the synthesis of polymers and coatings that require specific organic molecules as building blocks .
Enantiopure Derivatives
2-(tert-Butyl)-4H-pyran-4-one is used in the synthesis of enantiopure derivatives, which are essential for creating specific pharmaceuticals with desired chirality and pharmacological properties .
Mechanism of Action
The mechanism of action of a tert-butyl compound would depend on its specific structure and the context in which it is used. For example, 2,4-di-tert-butylphenol has been found to exhibit antifungal activity, possibly by disrupting the cell wall, cell membrane, and cellular redox homeostasis of the fungus .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-tert-butylpyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQDXFURVAGLJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731461 | |
Record name | 2-tert-Butyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74628-14-1 | |
Record name | 2-tert-Butyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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